molecular formula C12H22FeO2 B15149216 Cyclopentane; 2-cyclopentylacetic acid; iron

Cyclopentane; 2-cyclopentylacetic acid; iron

Cat. No.: B15149216
M. Wt: 254.15 g/mol
InChI Key: MTBYXJFRFNOHDR-UHFFFAOYSA-N
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Description

Ferroceneacetic acid is an organometallic compound with the molecular formula C12H12FeO2 It consists of a ferrocene moiety attached to an acetic acid group Ferrocene itself is a well-known “sandwich” compound where an iron atom is sandwiched between two cyclopentadienyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferroceneacetic acid can be synthesized through the reaction of acetylferrocene with morpholine, sodium sulfide nonahydrate, and sulfur. The reaction is carried out in an oil bath at 128°C for 7 hours, followed by refluxing with sodium hydroxide in ethanol and water for 4 hours . The mixture is then cooled, and the pH is adjusted with hydrochloric acid to precipitate the ferroceneacetic acid.

Industrial Production Methods

While specific industrial production methods for ferroceneacetic acid are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, with adjustments for scale and efficiency. Industrial methods would likely focus on optimizing reaction conditions, purification processes, and yield.

Chemical Reactions Analysis

Types of Reactions

Ferroceneacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ferroceneacetate.

    Reduction: Reduction reactions can convert it back to acetylferrocene.

    Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings.

Common Reagents and Conditions

Major Products

    Oxidation: Ferroceneacetate

    Reduction: Acetylferrocene

    Substitution: Acetylferrocene and 1,1’-diacetylferrocene

Mechanism of Action

The mechanism of action of ferroceneacetic acid involves the generation of reactive oxygen species (ROS) through Fenton catalysis. The ROS, particularly hydroxyl radicals, induce oxidative damage to DNA, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to generate ROS is a key factor in its antitumor activity.

Comparison with Similar Compounds

Similar Compounds

  • Ferrocene
  • Acetylferrocene
  • Ferrocenemethanol
  • Ferrocenoyl chloride
  • Ferrocenecarboxaldehyde
  • 1,1’-Ferrocenedicarboxaldehyde
  • Aminoferrocene

Uniqueness

Ferroceneacetic acid is unique due to the presence of the acetic acid group, which enhances its reactivity and potential applications compared to other ferrocene derivatives. Its ability to generate ROS and its use in various catalytic and medicinal applications set it apart from similar compounds.

Properties

Molecular Formula

C12H22FeO2

Molecular Weight

254.15 g/mol

IUPAC Name

cyclopentane;2-cyclopentylacetic acid;iron

InChI

InChI=1S/C7H12O2.C5H10.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h6H,1-5H2,(H,8,9);1-5H2;

InChI Key

MTBYXJFRFNOHDR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC1.C1CCC(C1)CC(=O)O.[Fe]

Origin of Product

United States

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